6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one
Overview
Description
6’-Bromospiro[cyclopropane-1,2’-inden]-1’(3’H)-one is a synthetic organic compound characterized by a spirocyclic structure. The compound features a bromine atom attached to the indene moiety, which is fused with a cyclopropane ring. This unique structure may impart interesting chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromospiro[cyclopropane-1,2’-inden]-1’(3’H)-one typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.
Introduction of the Bromine Atom: Bromination of the indene moiety can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be accomplished through cyclopropanation reactions using diazo compounds or other suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6’-Bromospiro[cyclopropane-1,2’-inden]-1’(3’H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition Reactions: The spirocyclic structure may participate in cycloaddition reactions, leading to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6’-Bromospiro[cyclopropane-1,2’-inden]-1’(3’H)-one may have applications in several scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6’-Bromospiro[cyclopropane-1,2’-inden]-1’(3’H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-inden]-1’(3’H)-one: Lacks the bromine atom, which may result in different reactivity and properties.
6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical behavior.
Uniqueness
The presence of the bromine atom in 6’-Bromospiro[cyclopropane-1,2’-inden]-1’(3’H)-one may impart unique reactivity and properties compared to its analogs. This could influence its suitability for specific applications and its behavior in chemical reactions.
Properties
IUPAC Name |
6-bromospiro[3H-indene-2,1'-cyclopropane]-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c12-8-2-1-7-6-11(3-4-11)10(13)9(7)5-8/h1-2,5H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQLKKZITWDVFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC3=C(C2=O)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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